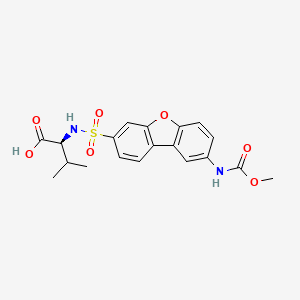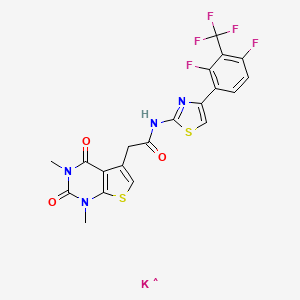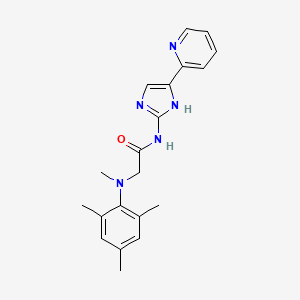
(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine-2,5-dione core with benzylidene and thiophen-2-yl substituents, making it a unique molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione typically involves multi-step organic reactions. One common approach includes the condensation of benzylidene and thiophen-2-yl derivatives with piperazine-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level .
Medicine
Research is ongoing to explore its efficacy in treating various diseases and conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility makes it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .
作用機序
The mechanism of action of (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (Z)-3-((Z)-Benzylidene)-6-((5-(methylthio)thiophen-2-yl)methylene)piperazine-2,5-dione
- (Z)-3-((Z)-Benzylidene)-6-((5-(ethylthio)thiophen-2-yl)methylene)piperazine-2,5-dione
- (Z)-3-((Z)-Benzylidene)-6-((5-(propylthio)thiophen-2-yl)methylene)piperazine-2,5-dione
Uniqueness
The uniqueness of (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione lies in its specific substituents and structural configuration. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C20H21N3O2S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(3Z,6Z)-3-benzylidene-6-[[5-[2-(dimethylamino)ethylsulfanyl]thiophen-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C20H21N3O2S2/c1-23(2)10-11-26-18-9-8-15(27-18)13-17-20(25)21-16(19(24)22-17)12-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,24)/b16-12-,17-13- |
InChIキー |
ODQGWMYUSNRXFW-MCOFMCJXSA-N |
異性体SMILES |
CN(C)CCSC1=CC=C(S1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 |
正規SMILES |
CN(C)CCSC1=CC=C(S1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)
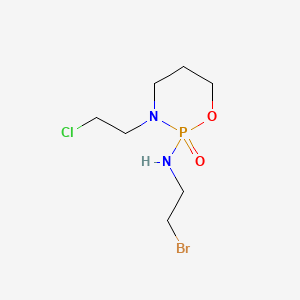
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
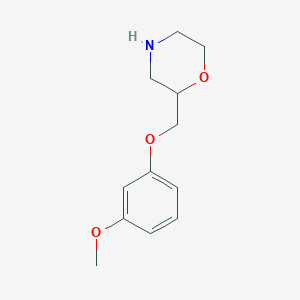
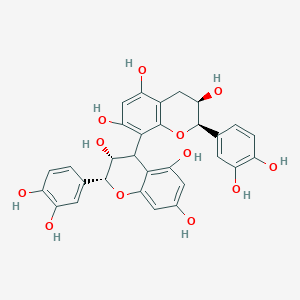
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)
